molecular formula C22H20N2O6 B3980513 4-nitrophenyl 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate

4-nitrophenyl 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate

Cat. No. B3980513
M. Wt: 408.4 g/mol
InChI Key: ZPXGUQWLFREOMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-nitrophenyl 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate, also known as NBD-Cl, is a fluorescent labeling reagent that is widely used in scientific research. It is a derivative of the benzophenone family and is commonly used to label proteins, peptides, and other biomolecules for detection and analysis.

Mechanism of Action

4-nitrophenyl 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate works by covalently binding to amino acid residues on proteins and peptides. The nitrophenyl group of this compound is highly reactive and can form a covalent bond with the amino group of lysine residues. This results in the formation of a fluorescent product that can be detected and quantified.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in laboratory experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-nitrophenyl 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate is its high sensitivity and specificity for labeling proteins and peptides. It is also relatively easy to use and can be incorporated into a variety of experimental protocols. However, this compound has some limitations, including its sensitivity to pH and temperature, which can affect its labeling efficiency. It is also prone to photobleaching, which can limit its usefulness in long-term experiments.

Future Directions

There are several future directions for the use of 4-nitrophenyl 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate in scientific research. One area of interest is the development of new labeling techniques that can improve the sensitivity and specificity of this compound. Another area of research is the use of this compound in live-cell imaging, where it can be used to monitor protein dynamics and localization in real-time. Additionally, there is interest in using this compound in the study of protein-protein interactions and enzyme activity in complex biological systems.

Scientific Research Applications

4-nitrophenyl 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate is commonly used in scientific research for labeling proteins and peptides. It is particularly useful in fluorescence-based assays, where it can be used to monitor protein-protein interactions, enzyme activity, and protein localization. It is also used in the study of membrane transport and receptor binding.

properties

IUPAC Name

(4-nitrophenyl) 3-(5-methyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O6/c1-13-5-10-18-19(11-13)21(26)23(20(18)25)16-4-2-3-14(12-16)22(27)30-17-8-6-15(7-9-17)24(28)29/h2-4,6-9,12-13,18-19H,5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXGUQWLFREOMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-nitrophenyl 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate
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4-nitrophenyl 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate
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4-nitrophenyl 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate
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4-nitrophenyl 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate
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4-nitrophenyl 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate
Reactant of Route 6
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4-nitrophenyl 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate

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